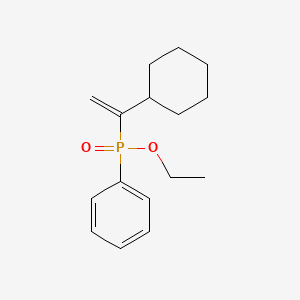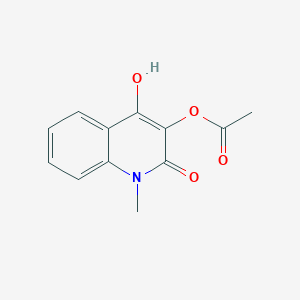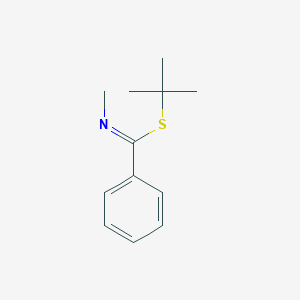![molecular formula C11H10Br2O2 B14386139 2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane] CAS No. 89675-91-2](/img/structure/B14386139.png)
2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] is a complex organic compound characterized by its unique spirocyclic structure This compound features a cyclopropane ring fused to a benzodioxepine moiety, with two bromine atoms attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzodioxepine Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Spirocyclization: The benzodioxepine intermediate is then subjected to spirocyclization with a cyclopropane precursor, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Bromination: The final step involves the bromination of the cyclopropane ring using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to obtain the desired dibromo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, often using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation Reactions: The benzodioxepine ring can be oxidized to introduce additional functional groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), mild heating.
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., ether, ethanol), room temperature or mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), room temperature or mild heating.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Debrominated spirocyclic compounds.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials, such as polymers and advanced composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the spirocyclic structure may enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromocyclopentane: A simpler dibromo compound with a cyclopentane ring.
2,2-Dibromohexane: A linear dibromo compound with a hexane backbone.
1,2-Dibromocyclohexane: A dibromo compound with a cyclohexane ring.
Uniqueness
2’,2’-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1’-cyclopropane] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of a benzodioxepine ring and a cyclopropane ring, along with the presence of bromine atoms, makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
89675-91-2 |
|---|---|
Formule moléculaire |
C11H10Br2O2 |
Poids moléculaire |
334.00 g/mol |
Nom IUPAC |
1',1'-dibromospiro[1,5-dihydro-2,4-benzodioxepine-3,2'-cyclopropane] |
InChI |
InChI=1S/C11H10Br2O2/c12-10(13)7-11(10)14-5-8-3-1-2-4-9(8)6-15-11/h1-4H,5-7H2 |
Clé InChI |
KAKHLLGMWBDLQF-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2COC3(O1)CC3(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)


![3-[Diethyl(fluoro)silyl]propan-1-amine](/img/structure/B14386112.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)



![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)


